molecular formula C11H16N2O4S2 B2830564 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide CAS No. 899976-33-1

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide

Cat. No.: B2830564
CAS No.: 899976-33-1
M. Wt: 304.38
InChI Key: QWSYXKXANPMHAA-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide, also known as DTG, is a chemical compound that belongs to the class of sulfonamide drugs. It has been widely used in scientific research due to its potential therapeutic effects on various physiological and biochemical processes.

Scientific Research Applications

Enzymatic Reduction and Chiral Intermediate Synthesis

The enzymatic reduction capabilities of various microbial cultures on compounds structurally related to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide have been explored. For instance, the microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide by cultures from Rhodococcus, Nocardia, and Hansenula has been studied, resulting in the production of chiral intermediates with significant enantiomeric purity. These intermediates have potential applications in synthesizing beta-receptor antagonists such as d-sotalol. The process yielded high optical purities (>90%) and significant reaction yields (>50%), demonstrating the microbial cultures' efficiency in producing chiral intermediates for pharmaceutical applications (Patel et al., 1993).

Structural Analysis and Supramolecular Assembly

The structural characteristics and supramolecular assembly of nimesulide derivatives, closely related to this compound, have been detailed through X-ray powder diffraction. These studies provide insight into the molecular interactions and hydrogen bonding patterns, crucial for understanding the compound's physicochemical properties and its potential applications in drug design and material science (Dey et al., 2015).

Analytical Applications in Lipid Peroxidation Assay

Research has utilized compounds structurally similar to this compound for developing colorimetric assays of lipid peroxidation. The compound's interaction with malondialdehyde (MDA) and 4-hydroxyalkenals under specific conditions forms stable chromophores, which can be measured for assessing lipid peroxidation levels in biological samples. This application is crucial for studying oxidative stress and its impact on cellular mechanisms (Gérard-Monnier et al., 1998).

Corrosion Inhibition Studies

Sulfonamide derivatives, including those related to this compound, have been evaluated for their corrosion inhibition properties on mild steel in acidic environments. These compounds exhibit excellent adsorption characteristics, forming protective films on metal surfaces and significantly reducing corrosion rates. Such studies are vital for developing new corrosion inhibitors in industrial applications (Olasunkanmi et al., 2016).

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S2/c1-18(14,15)12-10-4-6-11(7-5-10)13-8-2-3-9-19(13,16)17/h4-7,12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSYXKXANPMHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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